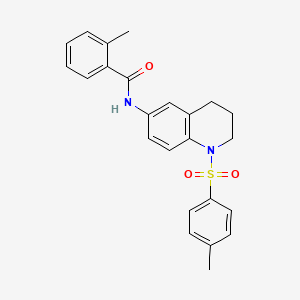

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-9-12-21(13-10-17)30(28,29)26-15-5-7-19-16-20(11-14-23(19)26)25-24(27)22-8-4-3-6-18(22)2/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDNEQZUTWKNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of amine derivatives or alcohols.

Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Key Research Findings and Functional Implications

Substituent Effects on Bioactivity

- The tosyl group in the target compound enhances steric hindrance and may improve metabolic stability compared to smaller substituents like acetyl or methyl. This is critical in medicinal chemistry for prolonging drug half-life .

- Mepronil and fenfuram , despite sharing a benzamide backbone, exhibit divergent applications due to their substituents. Mepronil’s isopropoxy group enhances lipid solubility, aiding fungal membrane penetration, while fenfuram’s furan ring contributes to its pesticidal activity via electrophilic interactions .

The acetyl group in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may serve as a prodrug moiety, as acetylated amines are often hydrolyzed in vivo to active metabolites .

Comparative Physicochemical Properties

- The tosyl-substituted compound has a significantly higher molecular weight (433.52 g/mol) than its analogs, which may limit blood-brain barrier permeability but improve target specificity in peripheral tissues.

- Fenfuram (201.22 g/mol) and mepronil (241.29 g/mol) prioritize low molecular weight for agrochemical efficacy, facilitating rapid absorption and distribution in plants .

Biological Activity

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure includes a tosyl group and a benzamide moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C_{19}H_{22}N_{2}O_{2}S

- Molecular Weight : 362.45 g/mol

- Structure : The presence of the tosyl group enhances reactivity and facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that compounds within the tetrahydroquinoline class exhibit significant anticancer properties. For instance:

- Cell Cycle Arrest : In studies involving various cancer cell lines (e.g., MDA-MB-468), compounds similar to this compound have shown the ability to cause G2/M phase arrest in the cell cycle, indicating potential as an anticancer agent .

- Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds suppressed tumor growth significantly in xenograft models without causing substantial weight loss in subjects .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example:

- It has been observed to inhibit tubulin polymerization in vitro, which is crucial for cancer cell division and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives, including this compound:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | G2/M phase arrest observed; significant inhibition of tumor growth | MDA-MB-468 |

| Study B | Inhibition of tubulin polymerization; dose-dependent effects noted | A549 (lung cancer), HCT116 (colorectal cancer) |

| Study C | Selective cytotoxicity against cancer cells compared to normal cells | HeLa (cervical), PC3 (prostate) |

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Formation of the tetrahydroquinoline core via cyclization reactions.

- Introduction of the tosyl group through reaction with p-toluenesulfonyl chloride.

- Final modifications to yield the benzamide derivative.

This compound's versatility makes it suitable for various applications in medicinal chemistry and organic synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what critical reaction parameters must be controlled to ensure high yield?

The synthesis typically involves multi-step reactions starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Amide bond formation : Coupling the benzamide moiety to the tetrahydroquinoline scaffold using carbodiimide-based reagents (e.g., EDCI or DCC) under anhydrous conditions .

- Tosylation : Introducing the tosyl (p-toluenesulfonyl) group at the 1-position of the tetrahydroquinoline, requiring precise control of reaction time (12–24 hours) and temperature (0–5°C for intermediate stabilization) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product with >95% purity .

Q. Critical parameters :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups), benzamide carbonyl (δ ~165 ppm), and tosyl sulfonyl group (δ ~130 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 449.16 for C₂₄H₂₄N₂O₃S) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect side products from incomplete tosylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar tetrahydroquinoline benzamide derivatives?

Contradictory bioactivity data (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from differences in:

- Assay conditions : Buffer pH, ionic strength, or ATP concentration in enzymatic assays .

- Cellular models : Use of immortalized vs. primary cells, which differ in receptor expression .

- Structural modifications : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinity .

Q. Methodological recommendations :

- Standardized assays : Adopt consensus protocols (e.g., NIH/NCBI guidelines) for reproducibility.

- Computational validation : Molecular docking (AutoDock Vina) to compare binding modes across derivatives .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound while maintaining its core pharmacophore?

Key optimization targets :

- Solubility : Introduce polar groups (e.g., hydroxyl, morpholine) to the benzamide ring without disrupting hydrogen bonding with target proteins .

- Metabolic stability : Replace labile esters with amides or ethers to reduce CYP450-mediated oxidation .

- Bioavailability : Nanoformulation (liposomes or PEGylated nanoparticles) enhances oral absorption .

Q. Experimental approaches :

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurodegenerative disease models?

Stepwise methodology :

Target identification :

- Chemical proteomics : Use biotinylated analogs of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins in brain lysates .

Functional validation :

- siRNA knockdown : Confirm target relevance in neuroprotection assays (e.g., Aβ-induced cytotoxicity in SH-SY5Y cells) .

Pathway analysis :

- Transcriptomics : RNA-seq to map changes in neuroinflammatory markers (e.g., TNF-α, IL-6) post-treatment .

Q. Data interpretation :

- Network pharmacology : Integrate omics data with STRING or KEGG databases to identify perturbed pathways (e.g., NF-κB or PI3K-Akt) .

Q. What analytical approaches are suitable for detecting degradation products of this compound under accelerated stability testing?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- LC-MS/MS : Monitor for hydrolyzed benzamide (m/z 120.08) or detosylated intermediates (m/z 305.12) .

- Kinetic modeling : Arrhenius equations predict shelf life at 25°C based on degradation rates at elevated temperatures .

Q. How can computational chemistry guide the rational design of analogs with improved target selectivity?

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the methyl group with halogens or heterocycles .

- ADMET prediction : Tools like SwissADME estimate toxicity risks (e.g., hERG inhibition) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.